5-(2-Nitroethenyl)-2-(benzyloxy)phenol
Description
Properties
Molecular Formula |
C₁₅H₁₃NO₄ |
|---|---|
Molecular Weight |
271.27 |
Synonyms |
5-(2-Nitroethenyl)-2-(phenylmethoxy)phenol; |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for the Chemical Compound
Retrosynthetic Analysis and Strategic Disconnections for 5-(2-Nitroethenyl)-2-(benzyloxy)phenol
A retrosynthetic analysis of this compound suggests a primary disconnection at the carbon-carbon double bond of the nitroethenyl group. This bond can be formed through a Henry reaction, a classic method for the synthesis of β-nitro alcohols, which can then be dehydrated to the corresponding nitroalkene. This leads back to two key precursors: 2-(benzyloxy)-5-formylphenol and nitromethane.
Further disconnection of 2-(benzyloxy)-5-formylphenol involves the cleavage of the benzyl (B1604629) ether linkage, a common protecting group strategy for phenols. This reveals a di-functionalized phenolic aldehyde. A plausible synthetic precursor for this intermediate is 3-hydroxy-4-methoxybenzaldehyde or a related substituted phenol (B47542) that can be selectively functionalized. An alternative strategy could involve the formylation of 2-(benzyloxy)phenol.
A practical synthetic route can be envisioned starting from a commercially available precursor like 4-hydroxyacetophenone. This starting material can undergo a sequence of reactions including nitration, benzylation to protect the phenolic hydroxyl group, and subsequent functional group manipulations to introduce the aldehyde and nitroethenyl moieties.
Henry Reaction Variants and Optimizations in Nitroethenyl Moiety Formation
The formation of the nitroethenyl group in this compound is typically achieved through the Henry (or nitroaldol) reaction. nih.govwikipedia.org This base-catalyzed reaction involves the condensation of an aldehyde, in this case, 2-(benzyloxy)-5-formylphenol, with a nitroalkane, such as nitromethane. wikipedia.orgbuchler-gmbh.com The initial product is a β-nitro alcohol, which readily undergoes dehydration, often in situ, to yield the desired nitroalkene. wikipedia.org
Various catalysts and reaction conditions can be employed to optimize the Henry reaction. researchgate.net Common bases include alkali metal hydroxides, alkoxides, and amines. scirp.org For substrates like substituted benzaldehydes, the reaction conditions can significantly influence the yield and purity of the product. The choice of solvent is also crucial, with alcohols or polar aprotic solvents often being employed.
To enhance the reaction efficiency and selectivity, several variants of the Henry reaction have been developed. These include the use of solid-supported base catalysts, which can simplify purification and reduce waste. scirp.org Additionally, transition metal complexes have been utilized as catalysts, sometimes offering improved control over the reaction. researchgate.net For the synthesis of this compound, a systematic optimization of the base, solvent, and temperature would be necessary to maximize the yield and minimize the formation of byproducts.
Table 1: Illustrative Conditions for the Henry Reaction with Substituted Benzaldehydes
| Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| NaOH | Methanol | Room Temperature | 60-80 | scirp.org |
| NH4OAc | Acetic Acid | Reflux | 70-90 | General Knowledge |
| KF/Al2O3 | THF | Room Temperature | 85-95 | scirp.org |
| Cu(OAc)2/Ligand | Ethanol | 0 - Room Temperature | 70-95 | researchgate.net |
Note: The data in this table is illustrative and represents typical conditions for Henry reactions with various substituted benzaldehydes. Specific yields for this compound would require experimental optimization.
Protecting Group Strategies for Phenolic Hydroxyls and Benzyloxy Installation
The presence of a free phenolic hydroxyl group in the starting material necessitates the use of a protecting group to prevent unwanted side reactions during the synthesis. The benzyl group is a common and effective choice for protecting phenols due to its stability under a wide range of reaction conditions and its relatively straightforward removal by catalytic hydrogenation.
The installation of the benzyloxy group onto the phenolic precursor is typically achieved through a Williamson ether synthesis. This involves treating the phenol with a base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide, which then undergoes nucleophilic substitution with benzyl bromide or benzyl chloride. The choice of base and solvent is critical to ensure efficient reaction and avoid side reactions.
The benzyl protecting group is robust enough to withstand the conditions of the subsequent Henry reaction and other potential functional group manipulations. Its eventual removal, if required for the final target molecule, can be accomplished under mild conditions, thus preserving the integrity of other functional groups in the molecule.
Stereoselective Synthesis of the Ethenyl Moiety
The geometry of the ethenyl double bond in this compound is an important stereochemical feature. In most standard Henry reactions that proceed via a dehydration step, the E-isomer (trans) is the thermodynamically more stable and, therefore, the predominant or exclusive product. This is due to the steric repulsion between the bulky aromatic ring and the nitro group, which favors the trans configuration.
For the synthesis of this compound, the dehydration of the intermediate β-nitro alcohol is expected to proceed under the reaction conditions, especially with heating or under acidic or basic catalysis, to yield the E-nitroalkene. Specific reaction conditions can be fine-tuned to ensure complete dehydration and high stereoselectivity for the E-isomer. While methods for the stereoselective synthesis of Z-nitroalkenes exist, they typically require more specialized reagents and conditions and are less common for simple aromatic nitroalkenes.
Functional Group Interconversions and Post-Synthetic Modifications
The nitroethenyl group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities. The electron-withdrawing nature of the nitro group makes the double bond susceptible to nucleophilic addition reactions. For instance, the nitroalkene can serve as a Michael acceptor, allowing for the introduction of various carbon and heteroatom nucleophiles at the β-position.
Furthermore, the nitro group itself can be reduced to an amino group, providing access to phenethylamine derivatives. nih.gov This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal hydrides. The resulting amino group can then be further functionalized. The double bond can also be reduced to a single bond, leading to the corresponding nitroethane derivative. These post-synthetic modifications significantly enhance the synthetic utility of this compound as an intermediate in the synthesis of more complex molecules.
Scalability Considerations for Research and Development Purposes
The scalability of the synthesis of this compound is an important consideration for its potential application in research and development, particularly for the synthesis of pharmaceutical intermediates. The key reactions involved, namely the Williamson ether synthesis and the Henry reaction, are generally considered to be scalable processes.
However, several factors need to be addressed for a successful scale-up. These include:
Reagent Cost and Availability: The starting materials, such as the phenolic precursor, benzyl halide, and nitromethane, should be readily available and cost-effective.
Reaction Conditions: The reaction conditions, including temperature, pressure, and reaction time, should be carefully controlled to ensure consistent product quality and yield on a larger scale. The use of highly reactive or hazardous reagents should be minimized.
Work-up and Purification: The purification of the final product, typically by crystallization or chromatography, needs to be efficient and amenable to large-scale operations. The use of large volumes of solvents should be minimized for environmental and economic reasons.
Safety: A thorough safety assessment of the entire process is crucial, especially when handling nitromethane and other potentially hazardous reagents on a larger scale.
By carefully considering these factors, a robust and scalable synthetic route to this compound can be developed to meet the demands of research and development.
Chemical Reactivity and Mechanistic Investigations of the Compound
Nucleophilic Addition Reactions to the Nitroethenyl Group
The nitroethenyl group is a potent Michael acceptor due to the strong electron-withdrawing nature of the nitro group, which polarizes the carbon-carbon double bond. This renders the β-carbon atom highly electrophilic and susceptible to attack by a wide variety of nucleophiles. This reactivity is a cornerstone of the synthetic utility of nitroalkenes.
The general mechanism involves the addition of a nucleophile to the β-carbon of the nitroethenyl moiety, forming a resonance-stabilized nitronate anion intermediate. This intermediate can then be protonated to yield the corresponding addition product. The range of nucleophiles that can participate in this reaction is broad, encompassing carbanions, amines, thiols, and alkoxides.
Table 1: Representative Nucleophilic Addition Reactions with Nitroalkenes
| Nucleophile Source | Type of Nucleophile | Resulting Product Structure |
| Grignard Reagents (R-MgX) | Carbanion | R-CH(Nu)-CH2-NO2 |
| Organolithium Reagents (R-Li) | Carbanion | R-CH(Nu)-CH2-NO2 |
| Enolates | Carbanion | O=C-C-CH(Nu)-CH2-NO2 |
| Primary/Secondary Amines | Amine | R2N-CH(Nu)-CH2-NO2 |
| Thiols | Thiol | RS-CH(Nu)-CH2-NO2 |
| Alkoxides | Alkoxide | RO-CH(Nu)-CH2-NO2 |
While specific studies on 5-(2-nitroethenyl)-2-(benzyloxy)phenol are not extensively documented, the reactivity pattern is expected to follow this established pathway. The presence of the phenolic and benzyloxy groups may influence the reaction rate and selectivity through steric hindrance or by participating in intramolecular processes under certain conditions.
Electrophilic Aromatic Substitution on the Phenolic Ring
The phenolic ring of this compound presents a complex landscape for electrophilic aromatic substitution (EAS) due to the competing directing effects of its substituents. libretexts.org The outcome of such reactions is determined by the interplay of inductive and resonance effects of the benzyloxy and nitroethenyl groups. libretexts.org
Benzyloxy Group (-OCH2Ph): This group is considered an activating group and is ortho, para-directing. The oxygen atom donates electron density to the ring via resonance, increasing its nucleophilicity and stabilizing the cationic intermediates formed during substitution at the ortho and para positions. libretexts.org
Nitroethenyl Group (-CH=CHNO2): This is a strong deactivating group due to the electron-withdrawing nature of the nitro group, which is transmitted through the vinyl linker. It directs incoming electrophiles to the meta position relative to its point of attachment. studymind.co.uk
Phenolic Hydroxyl Group (-OH): Should the benzyl (B1604629) ether be cleaved, the resulting hydroxyl group is a powerful activating, ortho, para-directing group.
Given the substitution pattern of this compound, the positions on the aromatic ring available for substitution are C3, C4, and C6. The directing effects of the substituents are summarized below.
Table 2: Directing Effects of Substituents on the Phenolic Ring for Electrophilic Aromatic Substitution
| Substituent | Position | Directing Effect | Influence on Reactivity |
| -OCH2Ph | C2 | ortho, para (to C3, C5) | Activating |
| -CH=CHNO2 | C5 | meta (to C2, C6) | Deactivating |
| -OH (if debenzylated) | C2 | ortho, para (to C3, C5) | Strongly Activating |
Oxidation and Reduction Pathways of the Nitro and Ethenyl Functionalities
The nitro and ethenyl functionalities are redox-active and can undergo a variety of oxidation and reduction transformations.
Reduction: The reduction of the nitro group is a well-established transformation that can lead to several products depending on the reagents and reaction conditions.
Reduction to an Amine: Catalytic hydrogenation (e.g., using Pd/C, PtO2, or Raney Nickel) or treatment with metals in acidic media (e.g., Fe/HCl, Sn/HCl) can reduce the nitro group completely to an amine, yielding 5-(2-aminoethenyl)-2-(benzyloxy)phenol. This transformation is often high-yielding and tolerates a wide range of other functional groups.
Partial Reduction: Under milder conditions, partial reduction can be achieved. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine, 5-(2-hydroxylaminoethenyl)-2-(benzyloxy)phenol.
The carbon-carbon double bond of the ethenyl group can also be reduced, typically under catalytic hydrogenation conditions, to an ethyl group. The chemoselectivity between the reduction of the nitro group and the double bond can often be controlled by the choice of catalyst and reaction conditions.
Oxidation: The oxidation of the nitroethenyl group is less common. Strong oxidizing agents could potentially cleave the double bond. The phenolic moiety itself can be susceptible to oxidation, especially under basic conditions, to form quinone-type structures. Studies on hindered phenols have shown that the oxidation potential is influenced by the nature of the substituents on the aromatic ring. nih.gov The presence of the electron-withdrawing nitroethenyl group would likely increase the oxidation potential of the phenolic hydroxyl group.
Cycloaddition and Cyclization Reactions Involving the Compound
The electron-deficient nitroethenyl group in this compound makes it an excellent dienophile or dipolarophile in cycloaddition reactions. One of the most significant classes of such reactions is the [3+2] cycloaddition with 1,3-dipoles like nitrones or nitrile oxides. wikipedia.org
These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of a substituted nitroethene with a nitrone typically proceeds via a concerted, pericyclic mechanism to form an isoxazolidine (B1194047) ring. wikipedia.org The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory. wikipedia.org In the case of electron-poor alkenes like this compound, the reaction is generally controlled by the interaction between the HOMO of the nitrone and the LUMO of the nitroalkene, leading to the formation of the 4-nitro-substituted isoxazolidine. wikipedia.org
Recent DFT studies on the [3+2] cycloaddition of substituted nitroethenes have provided detailed insights into the mechanism and selectivity of these reactions. researchgate.netchemrxiv.orgresearchgate.netmdpi.com These studies confirm that such cycloadditions are often highly regioselective and stereoselective. researchgate.netchemrxiv.org The electron-withdrawing substituents on the nitroethene were found to increase the electrophilicity of the double bond, thus accelerating the reaction. chemrxiv.orgresearchgate.net
Table 3: Predicted [3+2] Cycloaddition Reactions of this compound
| 1,3-Dipole | Product Class | Key Features of the Reaction |
| Nitrone (R-CH=N+(O-)-R') | Isoxazolidine | Concerted, pericyclic mechanism; high regioselectivity for the 4-nitro isomer. |
| Nitrile Oxide (R-C≡N+-O-) | Isoxazoline | Polar, one-step mechanism; leads to 4-nitro-substituted Δ2-isoxazolines. mdpi.com |
Intramolecular versions of these cycloadditions are also conceivable if a suitable 1,3-dipole is tethered to the phenolic ring, which could lead to complex polycyclic structures.
Rearrangement Processes and Isomerization Pathways
The structure of this compound allows for potential rearrangement and isomerization reactions.
researchgate.netchemrxiv.org-Wittig Rearrangement: While not directly studied for this compound, related 2-benzyloxyaryl systems have been shown to undergo the researchgate.netchemrxiv.org-Wittig rearrangement upon treatment with a strong base like n-butyllithium. nih.gov This rearrangement would involve the deprotonation of the benzylic methylene (B1212753) group, followed by a 1,2-shift of the benzyl group from the phenolic oxygen to the adjacent carbanion, resulting in the formation of a substituted benzyl alcohol. The presence of other functional groups on the ring would influence the feasibility and outcome of this rearrangement.
E/Z Isomerization: The nitroethenyl double bond can undergo E/Z isomerization under certain conditions, such as photochemical irradiation or catalysis by acid or base. The E-isomer is generally the more thermodynamically stable form.
Studies on Reaction Kinetics and Thermodynamics
The rates of nucleophilic additions to the nitroethenyl group would be influenced by the nucleophilicity of the attacking species, the solvent, and the temperature. The activation energy for this process is expected to be relatively low due to the high electrophilicity of the Michael acceptor.
For electrophilic aromatic substitution, the kinetics would be slower than for unsubstituted benzene (B151609) due to the deactivating effect of the nitroethenyl group. libretexts.org The reaction would proceed via a high-energy carbocation intermediate (the sigma complex), and the stability of this intermediate would determine the reaction rate and regioselectivity. libretexts.org
Thermodynamically, the addition and cycloaddition reactions involving the nitroethenyl group are generally exothermic, as they involve the conversion of a π-bond into two new σ-bonds. The reduction of the nitro group is also a thermodynamically favorable process.
Computational methods, such as Density Functional Theory (DFT), have been successfully employed to model the kinetics and thermodynamics of reactions involving similar substituted phenols and nitroalkenes. researchgate.netchemrxiv.orgresearchgate.netmdpi.com Such studies can provide valuable data on activation energies, reaction enthalpies, and the structures of transition states, offering a deeper understanding of the reaction mechanisms at a molecular level. researchgate.net For instance, kinetic studies on the gas-phase reactions of methoxyphenols have determined rate constants for their reactions with nitrate (B79036) radicals, and DFT calculations have been used to elucidate the reaction pathways.
Computational and Theoretical Characterization
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. nih.gov Methods like DFT with an appropriate basis set, such as B3LYP/6-311G+(d,p), are commonly used to optimize the molecular geometry and compute various electronic parameters. nih.gov
A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov
For 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, the electron-rich phenol (B47542) and benzyloxy groups would contribute significantly to the HOMO, whereas the electron-withdrawing nitroethenyl group would be expected to lower the energy of the LUMO. researchgate.net This distribution influences the molecule's reactivity and its potential role in charge-transfer interactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Table 1: Illustrative Frontier Orbital Energies for Related Phenolic Compounds This table presents typical values for related compounds to illustrate the concepts, as specific experimental or calculated values for this compound are not available in the cited literature.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| Phenol | B3LYP/6-31++G(d,p) | -6.21 | -0.34 | 5.87 | researchgate.net |
| 2-Nitrophenol | B3LYP/6-31++G(d,p) | -6.85 | -2.43 | 4.42 | researchgate.net |
| (E)-2-nitro-4-[(phenylimino)methyl]phenol | B3LYP/6-311G+(d,p) | -6.49 | -3.11 | 3.38 | nih.govresearchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net These simulations provide detailed insights into the conformational landscape, flexibility, and thermodynamic properties of a molecule in various environments. nih.gov For a molecule with several rotatable bonds like this compound, MD simulations are invaluable for understanding its dynamic behavior.
The key flexible regions in this compound are the C-O-C linkage of the benzyloxy group and the C-C single bond in the nitroethenyl side chain. MD simulations, often running for nanoseconds or longer, can track the rotation around these bonds to identify the most stable, low-energy conformations and the transitions between them. wustl.edu This analysis reveals the molecule's preferred shapes in solution, which is critical for its ability to interact with biological targets. nih.gov The results of an MD simulation are often visualized through trajectories or analyzed quantitatively by plotting dihedral angle distributions or calculating the root-mean-square fluctuation (RMSF) of atoms. nih.gov Studies on nitroxide derivatives of chitosan, for example, have shown that substituents can significantly enhance conformational flexibility. researchgate.net
Prediction of Intermolecular Interactions and Binding Modes through Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their interaction. researchgate.net The process involves placing the ligand into the active site of the receptor and scoring the different poses based on binding affinity, usually expressed in kcal/mol. nih.gov
For this compound, docking studies could predict its binding mode within the active site of a relevant enzyme, such as cyclooxygenase (COX) or lipoxygenase (LOX), which are common targets for anti-inflammatory compounds. nih.govmdpi.com The nitro group, hydroxyl group, and ether oxygen are all capable of forming hydrogen bonds, while the aromatic rings can participate in pi-pi stacking and hydrophobic interactions. nih.govnih.gov The position of the nitro group, as shown in studies of nitro-containing chalcones, can play a critical role in determining biological activity. mdpi.com Docking studies on nitrobenzamide derivatives have also been used to rationalize their anti-inflammatory activity by analyzing their binding to target enzymes like iNOS. researchgate.netnih.gov
Table 2: Interactive Hypothetical Docking Results for this compound with a Protein Target This table is a hypothetical representation to illustrate the typical output of a molecular docking study. The target, residues, and values are for illustrative purposes only.
| Binding Energy (kcal/mol) | Interacting Residues | Interaction Type | Distance (Å) |
|---|---|---|---|
| -9.2 | Serine 353 | Hydrogen Bond (Phenol -OH) | 2.1 |
| Arginine 120 | Hydrogen Bond (Nitro -O) | 2.9 | |
| Tyrosine 385 | Pi-Pi T-shaped (Phenol Ring) | 4.5 | |
| Leucine 531 | Hydrophobic (Benzyl Ring) | 3.8 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry offers profound insights into how chemical reactions occur by mapping their potential energy surfaces. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable reaction pathway. DFT calculations are again a primary tool for this purpose, allowing for the precise location of transition state structures and the calculation of activation energies (the energy barrier that must be overcome for a reaction to proceed).
For this compound, this approach could be used to study various reactions. For example, it could elucidate the mechanism of its synthesis, likely a variation of the Claisen-Schmidt condensation used for chalcones. nih.gov It could also be used to predict its metabolic fate, such as the reduction of the nitro group, a common metabolic pathway for nitroaromatic compounds that is critical to their biological activity and potential toxicity. digitellinc.com Studies on the reaction of nitroxyl (B88944) (HNO) with thiols have used computational methods to determine free energies of activation, revealing how reaction pathways depend on the environment. scirp.org
Theoretical Insights into Reactivity Descriptors and Reactivity Indices
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices are calculated from electronic properties like HOMO and LUMO energies and offer a theoretical basis for predicting how a molecule will behave in a chemical reaction. researchgate.net
Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.
Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Electrophilicity Index (ω = μ² / 2η): A measure of a molecule's ability to accept electrons, where μ is the chemical potential (μ ≈ -(I+A)/2).
Local reactivity descriptors, such as Fukui functions , identify which atoms within a molecule are most susceptible to a specific type of attack (nucleophilic, electrophilic, or radical). This allows for the prediction of the most reactive sites. Such analyses have been successfully applied to substituted phenols to correlate calculated reactivity descriptors with experimentally observed reaction rates. researchgate.net
Table 3: Key Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Propensity to donate an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Propensity to accept an electron |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | ω = μ² / 2η | Global electrophilic nature of the molecule |
| Fukui Function (f(r)) | Varies | Identifies local reactive sites for nucleophilic/electrophilic attack |
Quantitative Structure-Property Relationship (QSPR) Modeling of Relevant Molecular Attributes
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of compounds with their observed properties or biological activities. umz.ac.ir The goal is to develop a mathematical equation that can predict the property or activity of new, untested compounds based solely on their calculated molecular descriptors. nih.gov
For a compound like this compound, a QSPR/QSAR study would involve first calculating a wide range of molecular descriptors (electronic, steric, hydrophobic, etc.) for a series of related phenolic compounds. researchgate.net These descriptors would then be statistically correlated with an experimentally measured property, such as antioxidant activity. mdpi.comnih.gov For example, studies on phenolic antioxidants have successfully derived models that use parameters like the heat of formation, HOMO energy, and the number of hydroxyl groups to predict their redox potentials and antioxidant capacities. nih.govresearchgate.net Such a model could be used to predict the antioxidant potential of this compound and guide the design of more potent analogues.
Elucidation of Molecular and Cellular Mechanisms of Biological Activity
Modulation of Specific Enzymatic Activities and Protein Interactions
The biological activity of phenolic compounds, including derivatives of benzyloxyphenol and β-nitrostyrene, is often attributed to their ability to interact with and modulate the function of various proteins and enzymes. nih.govkoreamed.org The presence of hydroxyl and other reactive groups on the phenol (B47542) ring allows for the formation of both non-covalent and covalent bonds with proteins, which can lead to either reversible or irreversible inhibition of their activity. nih.govnih.gov
Phenolic compounds can interact with proteins through several mechanisms, including:
Hydrogen bonding: The hydroxyl groups of phenols can act as hydrogen bond donors, interacting with the carboxyl groups of proteins. nih.gov
Hydrophobic interactions: The non-polar aromatic rings of these compounds can interact with hydrophobic amino acid residues within proteins. nih.gov
Covalent bonding: Phenols can be oxidized to form reactive quinones, which can then form covalent bonds with nucleophilic groups on proteins, such as the amino and thiol groups of amino acid residues. nih.govnih.gov
These interactions can lead to a decrease in the enzymatic activity. nih.gov For instance, studies on various plant phenols have demonstrated their inhibitory effects on enzymes like α-amylase, trypsin, and lysozyme. nih.gov This inhibition is correlated with the blocking of reactive amino acid side chains. nih.gov
Specifically, benzyloxy derivatives have shown inhibitory activity against certain enzymes. For example, some 8-benzyloxycaffeine (B3062997) analogues have been identified as inhibitors of human monoamine oxidase (MAO). nih.gov Furthermore, chalcones containing a benzyloxy group have demonstrated potent and selective inhibitory action against hMAO-B. nih.gov
Interference with Cellular Signaling Cascades
Phenolic compounds are known to interfere with various cellular signaling cascades, many of which are implicated in inflammatory processes and other chronic diseases. nih.gov The modulation of these pathways is a key mechanism underlying the therapeutic effects of many natural products. nih.gov
Key signaling pathways modulated by phenolic compounds include:
Nuclear Factor-κB (NF-κB) Pathway: This pathway is a central regulator of inflammation. Many phenolic compounds have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. nih.gov
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to a variety of stimuli. Phenolic compounds can modulate these pathways, affecting cell proliferation, differentiation, and apoptosis. nih.govnih.gov
Activator protein-1 (AP-1) and Peroxisome proliferator-activated receptor (PPAR): These transcription factors are also involved in the inflammatory response and are targets for modulation by phenolic compounds. nih.gov
Neurotrophic Signaling Pathways: Certain polyphenols have been found to enhance neurotrophin-mediated signaling, such as the Ras/MAPK and PI3K/Akt pathways, which are crucial for neuronal survival and differentiation. nih.gov
Derivatives of β-nitrostyrene have also been implicated in modulating specific signaling pathways. For instance, 3,4-methylenedioxy-β-nitrostyrene has been shown to inhibit ATPase and decrease the activation of the NLRP3 inflammasome. researchgate.net
Induction of Programmed Cell Death Pathways at the Molecular Level
Many phenolic and nitrostyrene (B7858105) derivatives exhibit cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis. researchgate.netnih.gov This is a critical mechanism for their potential as anticancer agents.
The induction of apoptosis by these compounds can occur through various molecular mechanisms:
Mitochondrial Apoptotic Pathway: Some compounds can trigger the intrinsic apoptotic pathway by causing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases. For example, 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol, a phenolic compound, induces apoptosis in non-small cell lung cancer cells through this pathway. nih.gov
Generation of Reactive Oxygen Species (ROS): The pro-apoptotic activity of some β-nitrostyrene derivatives is linked to an increase in intracellular ROS levels, which can lead to oxidative stress and trigger apoptosis. researchgate.net
Inhibition of Key Survival Proteins: Certain compounds can inhibit proteins that promote cell survival, such as mouse double minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. Inhibition of MDM2 can lead to p53 activation and subsequent apoptosis. nih.gov
Antimicrobial Action Mechanisms at the Cellular and Sub-Cellular Levels
Derivatives of both β-nitrostyrene and phenols have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. researchgate.netnih.govchemisgroup.us Their mechanisms of action are often multifaceted.
Antibacterial Mechanisms:
Inhibition of Mannich Base Reactions: Some nitro-Mannich bases derived from β-nitrostyrene have shown high activity against both Gram-positive and Gram-negative bacteria. chemisgroup.us
Disruption of Ion Homeostasis: Natural products like chlorotonils, which share some structural similarities with nitrophenols, can interfere with ion homeostasis in bacteria, leading to membrane depolarization. nih.gov
Inhibition of Essential Enzymes: These compounds can also inhibit key bacterial enzymes, such as those involved in peptidoglycan biosynthesis. nih.gov
Antifungal Mechanisms:
Cell Wall Disruption: β-Nitrostyrene derivatives have been shown to impact the morphology of the fungal cell wall, a mechanism similar to that of some known antifungal agents. nih.gov
Induction of Oxidative Stress: An increase in the generation of reactive oxygen species (ROS) is another mechanism by which these compounds exert their antifungal effects. nih.gov
Modulation of Drug Efflux: Some β-nitrostyrene derivatives can modulate drug efflux pumps in fungi, which can contribute to their antifungal efficacy and even reverse drug resistance. nih.gov
Below is a table summarizing the antimicrobial activity of some β-nitrostyrene derivatives against various microorganisms.
| Compound Class | Target Microorganism | Observed Effect | Reference |
| β-Nitrostyrene Derivatives | Candida albicans, C. glabrata, C. auris | Inhibition of growth, fungicidal activity | nih.gov |
| Nitro-Mannich Bases from β-Nitrostyrene | Bacillus subtilis, Escherichia coli | Antimicrobial activity | chemisgroup.us |
| β-Nitrostyrene Derivatives | Drug-resistant fungal isolates | Strong antifungal activity, synergistic action with other antifungals | nih.gov |
Antineoplastic Mechanisms in In Vitro Cellular Models
The potential of β-nitrostyrene and phenolic derivatives as anticancer agents has been explored in various in vitro cellular models. researchgate.netnih.govnih.gov Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.
Cytotoxicity against Cancer Cell Lines: Numerous derivatives have shown potent cytotoxic activity against a variety of human cancer cell lines, including those of the breast, colon, and melanoma. researchgate.netnih.gov For example, some lomefloxacin (B1199960) derivatives have demonstrated broad-spectrum anticancer activity. nih.gov
Cell Cycle Arrest: Some compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing. nih.gov For instance, 2-methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol was found to block non-small cell lung cancer cells at the G2/M phase. nih.gov
Induction of Apoptosis: As previously mentioned, the induction of programmed cell death is a primary mechanism of anticancer activity. researchgate.netnih.gov
Inhibition of Topoisomerase II: Some fluoroquinolone derivatives, which can be structurally related to the compounds of interest, exhibit anticancer activity by inhibiting topoisomerase II, a crucial enzyme for DNA replication. nih.gov
The following table presents the in vitro anticancer activity of selected related compounds.
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| Lomefloxacin derivatives | 60 human cancer cell lines | Potent broad-spectrum anticancer activity | nih.gov |
| 2-Methoxy-5((3,4,5-trimethosyphenyl) seleninyl) phenol | A549, H460 (NSCLC) | Suppressed proliferation, induced apoptosis | nih.gov |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | PPC-1 (prostate), IGR39 (melanoma) | Selective cytotoxicity with EC50 values in the range of 2.5–20.2 µM | nih.gov |
Antioxidant Activity Mechanisms and Radical Scavenging Pathways
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govnih.gov This activity is crucial in combating oxidative stress, a key factor in many diseases.
The primary mechanisms of radical scavenging by phenolic compounds include:
Hydrogen Atom Transfer (HAT): Phenols can donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it.
Single Electron Transfer (SET): Phenols can also transfer a single electron to a free radical.
Nitrones, which share some structural features with the nitroethenyl group, are also potent antioxidants, acting as spin traps to neutralize free radicals. nih.gov The antioxidant capacity of these compounds can be evaluated using various assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)) radical cation scavenging assay. nih.gov For instance, certain N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have shown high interaction with the DPPH radical. nih.gov
Anti-inflammatory Response Modulation at the Molecular Level
The anti-inflammatory properties of phenolic and β-nitrostyrene derivatives are well-documented and are mediated through the modulation of various molecular targets. nih.govnih.govmdpi.comuni.lu
Key molecular mechanisms of anti-inflammatory action include:
Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. koreamed.orgnih.govnih.govuni.lu For example, chalcones with a nitro group have shown significant inhibitory effects on COX-1 and COX-2. mdpi.com
Downregulation of Pro-inflammatory Gene Expression: By modulating signaling pathways like NF-κB, these compounds can reduce the expression of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS). nih.govjpp.krakow.plresearchgate.net
Radical Scavenging: The antioxidant properties of these compounds also contribute to their anti-inflammatory effects by neutralizing reactive oxygen species that can act as inflammatory stimuli. nih.gov
The following table summarizes the anti-inflammatory activity of some related compounds.
| Compound Class/Derivative | Molecular Target/Mechanism | Observed Effect | Reference |
| Nitro-chalcones | COX-1, COX-2 | Inhibition of enzyme activity | mdpi.com |
| Phenolic compounds | NF-κB, MAPK pathways | Modulation of signaling, reduced pro-inflammatory mediator production | nih.gov |
| β-Nitrostyrene derivatives | NLRP3 inflammasome | Decreased activation | researchgate.net |
| Polyphenol-rich extracts | iNOS, COX-2 | Down-regulation of expression, reduced NO and PGE2 production | jpp.krakow.pl |
Structure Activity Relationship Sar Studies
Impact of Nitroethenyl Group Modifications on Mechanistic Efficacy
The nitroethenyl group is a critical pharmacophore in many biologically active molecules. Its strong electron-withdrawing nature activates the double bond for Michael addition reactions, allowing for covalent interactions with nucleophilic residues, such as cysteine, in target proteins. This reactivity is often central to the compound's mechanism of action.
Modifications to the nitroethenyl group can have a profound impact on the compound's efficacy. For instance, the presence of the nitro group is often essential for bioactivity. Studies on related β-nitrostyrene derivatives have shown that alterations to this group can significantly modulate their biological effects. The conjugated nitroalkene system acts as a good Michael acceptor, a property that can be tuned by substitution.
Research on various nitrostyrene (B7858105) analogs has demonstrated that even slight changes to the chemical structure can modify the antibacterial effects of the compound. While the nitroolefin moiety is often considered essential for activity, the addition of other groups can further enhance or diminish its effects. For example, in some series of β-nitrostyyrene derivatives, the addition of a β-methyl group has been found to substantially improve antibacterial activity.
| Modification to Nitroethenyl Group | Predicted Impact on Mechanistic Efficacy | Rationale |
| Removal of the nitro group | Significant loss of activity | The nitro group is a strong electron-withdrawing group that activates the alkene for Michael addition, a key interaction with biological targets. |
| Saturation of the ethenyl double bond | Loss of activity | The double bond is essential for the planarity of the conjugated system and its reactivity as a Michael acceptor. |
| Addition of a methyl group at the α-carbon | May decrease activity | Steric hindrance could impede the approach of nucleophiles to the β-carbon, reducing the rate of Michael addition. |
| Addition of a methyl group at the β-carbon | May increase or decrease activity | Can alter the electrophilicity of the β-carbon and introduce steric effects that could influence target binding and reactivity. |
Influence of Phenolic Hydroxyl and Benzyloxy Moiety Substitutions on Molecular Interactions
The phenolic hydroxyl and benzyloxy moieties are key features that influence the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn affect its molecular interactions with biological targets.
The phenolic hydroxyl group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This capability is crucial for forming specific interactions with amino acid residues in the binding pockets of target proteins. The acidity of the phenolic hydroxyl also means it can exist as a phenolate anion at physiological pH, which can engage in ionic interactions. The orientation of the lone pairs of electrons on the phenolic oxygen has been suggested to play an important role in mediating biological effects in other phenolic compounds. Multiple hydroxyl groups in a phenolic compound are thought to enhance its binding capacity and inhibitory activity against certain enzymes. nih.gov
The benzyloxy moiety , a bulky and lipophilic group, can significantly influence the compound's binding affinity and selectivity. It can engage in hydrophobic and van der Waals interactions within the target's binding site. The substitution pattern on the benzyl (B1604629) ring of the benzyloxy group can further modulate these interactions. For instance, introducing electron-donating or electron-withdrawing groups can alter the electronic properties and steric profile of the molecule, potentially leading to improved binding. In some contexts, benzyloxy substitution can enhance inhibitory activity compared to a simple phenyl group by providing more extensive interactions within a binding pocket.
| Substitution | Predicted Influence on Molecular Interactions | Rationale |
| Removal of phenolic -OH | Decreased binding affinity | Loss of a key hydrogen bond donor/acceptor, potentially reducing specific interactions with the target. |
| Methylation of phenolic -OH | Altered binding mode | The resulting methoxy (B1213986) group is a hydrogen bond acceptor but not a donor, changing the nature of the interaction. It also increases lipophilicity. |
| Replacement of benzyloxy with a smaller alkoxy group | May decrease binding affinity | Reduced hydrophobic interactions if the binding pocket is large and accommodates the benzyl ring. |
| Substitution on the benzyl ring of the benzyloxy moiety | Modulated binding affinity and selectivity | Can fine-tune hydrophobic and electronic interactions with the target protein. |
Stereochemical Requirements for Observed Biological Mechanisms
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical determinant of biological activity. For chiral compounds, one enantiomer often exhibits significantly greater potency than the other, as it can interact more favorably with the chiral environment of a biological target, such as an enzyme or receptor.
In the case of 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, while the molecule itself is not chiral, the geometry of the nitroethenyl double bond can exist as either the E (trans) or Z (cis) isomer. The planarity and spatial arrangement of the substituents around the double bond are crucial for fitting into a specific binding site. It is common for the E isomer of stilbene-like compounds to be the more stable and biologically active form due to reduced steric hindrance. The specific stereochemical requirements for the biological mechanisms of this compound would need to be determined experimentally, but it is highly probable that one isomer would be favored for optimal interaction with its biological target.
Positional Isomer Effects on Target Binding and Cellular Responses
The relative positions of the nitroethenyl, benzyloxy, and hydroxyl groups on the phenol (B47542) ring are critical for the compound's biological activity. Moving these substituents to different positions would create positional isomers, each with a unique electronic distribution, steric profile, and potential for intermolecular interactions.
For example, moving the phenolic hydroxyl group from position 2 to position 3 or 4 would alter its proximity to the other substituents and change its ability to form intramolecular hydrogen bonds. This, in turn, could affect the acidity of the hydroxyl group and the conformation of the molecule, leading to different interactions with a target protein. Similarly, the position of the nitroethenyl group at C5 is likely crucial for orienting the molecule within a binding site. Any change in this position would drastically alter the presentation of the other functional groups to the target. Studies on other substituted phenols have shown that the position of substituents significantly impacts their biological and chemical properties.
| Isomer | Predicted Effect on Target Binding and Cellular Response | Rationale |
| 3-(2-Nitroethenyl)-2-(benzyloxy)phenol | Altered binding and response | Different spatial arrangement of functional groups would likely lead to a different binding mode or a complete loss of affinity for the original target. |
| 4-(2-Nitroethenyl)-2-(benzyloxy)phenol | Altered binding and response | The change in the position of the key nitroethenyl group would significantly impact how the molecule fits into a binding pocket. |
| 5-(2-Nitroethenyl)-3-(benzyloxy)phenol | Altered binding and response | The relative positioning of the hydroxyl and benzyloxy groups is changed, which would affect both intramolecular and intermolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying molecular properties, known as descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of new, unsynthesized compounds.
For a series of analogs of this compound, a QSAR model could be developed to predict their biological efficacy. Key descriptors would likely include:
Electronic descriptors: Hammett constants (σ) for substituents on the aromatic rings, partial atomic charges, and dipole moments. These would describe the electronic influence of different functional groups.
Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which quantify the size and shape of substituents.
Hydrophobic descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.
A typical QSAR equation might take the form:
log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e
Where C is the concentration required for a specific biological effect, and a, b, c, d, and e are constants determined by regression analysis. Such models can be valuable tools for optimizing the structure of this compound to enhance its desired biological activity and for designing new compounds with improved properties. QSAR studies on phenolic and nitroaromatic compounds have demonstrated the utility of this approach in predicting their biological effects.
Synthesis and Investigation of Analogues and Derivatives
Design Principles for Structural Analogues with Modified Pharmacophores
The design of new molecules based on the 5-(2-nitroethenyl)-2-(benzyloxy)phenol scaffold is guided by the principles of pharmacophore modification. A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the parent compound, key pharmacophoric features include the benzyloxy-substituted phenol (B47542) ring, the conjugated nitroethenyl group, and the specific substitution pattern on the aromatic ring.
The design of structural analogues involves strategically altering these features:
The Aromatic Ring: Modifications can include introducing or varying substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring to alter electronic properties, lipophilicity, and steric profile.
The Nitroethenyl Group: The electron-withdrawing nitro group is a potent Michael acceptor, crucial for the reactivity of the molecule. nih.gov Analogues might involve replacing the nitro group with other electron-withdrawing groups (e.g., cyano, ester) or introducing substituents on the ethenyl bridge to modulate reactivity.
The Phenolic Hydroxyl and Benzyloxy Group: The phenolic hydroxyl is a key hydrogen-bonding feature, while the benzyloxy group acts as a bulky, lipophilic protecting group. Designing analogues could involve changing the protecting group or modifying the position of the hydroxyl group on the ring. oup.com
These modifications aim to identify which combination of chemical moieties results in enhanced potency or desired properties for a specific application. nih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to predict how these structural changes will affect the molecule's electronic structure and reactivity, guiding the selection of target analogues for synthesis. researchgate.net
Synthesis of Ethenyl-Substituted Phenols and Nitrostyrene (B7858105) Derivatives
The synthesis of the core structure of this compound and its analogues relies on well-established organic reactions. The key transformation is typically a condensation reaction to form the β-nitrostyrene moiety.
The general and most common method for synthesizing β-nitrostyrene derivatives is the Henry condensation (or nitroaldol reaction), which involves the base-catalyzed reaction of an aromatic aldehyde with a nitroalkane, such as nitromethane. nih.govacs.org For the parent compound, the synthesis would start with 2-(benzyloxy)-5-formylphenol. However, a more practical route involves protecting the phenolic hydroxyl of a precursor like vanillin, followed by subsequent reactions.
A representative synthetic pathway involves:
Protection: The phenolic hydroxyl group of a starting material like 4-hydroxy-3-methoxybenzaldehyde (vanillin) is protected, for instance, as a benzyl (B1604629) ether.
Condensation: The resulting aldehyde is then condensed with nitromethane. This reaction is often catalyzed by a base like ammonium (B1175870) acetate (B1210297) in acetic acid and heated under reflux. rsc.org
Demethylation: If starting from a methoxy-substituted precursor, a demethylation step would be required to yield the final phenolic compound.
The synthesis of substituted phenols themselves can be achieved through various modern organic chemistry methods, including the ipso-hydroxylation of arylboronic acids. researchgate.net Recent advances have enabled the synthesis of highly substituted phenols with complete regiochemical control by reacting hydroxypyrones with nitroalkenes, offering a powerful tool for creating diverse analogues. oregonstate.edu Continuous-flow synthesis protocols have also been developed for producing β-nitrostyrene derivatives efficiently and with high selectivity. acs.org
| Reaction Type | Reactants | Typical Conditions | Purpose | Reference |
|---|---|---|---|---|
| Henry Condensation | Aromatic Aldehyde, Nitroalkane (e.g., Nitromethane) | Base catalyst (e.g., Ammonium Acetate), Acetic Acid, Reflux | Formation of the nitroethenyl group | rsc.org |
| Williamson Ether Synthesis | Phenol, Benzyl Halide (e.g., BnBr) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Installation of the benzyloxy protecting group | organic-chemistry.org |
| Flow Synthesis | Aromatic Aldehyde, Nitromethane | Heterogeneous catalyst (e.g., amino-functionalized silica (B1680970) gel) | Efficient and continuous production of β-nitrostyrenes | acs.org |
| Pyrone/Nitroalkene Annulation | Hydroxypyrone, Nitroalkene | Catalyst (e.g., DBU), Heat | Regiocontrolled synthesis of highly substituted phenols | oregonstate.edu |
Exploration of Different Benzyloxy Protecting Group Variations
In the synthesis of this compound and its analogues, the phenolic hydroxyl group must often be protected to prevent unwanted side reactions. oup.com The benzyl (Bn) group is a common choice for protecting alcohols and phenols due to its relative stability under a wide range of conditions, including acidic and basic media. wikipedia.org
Installation and Removal: The benzyl group is typically installed via the Williamson ether synthesis, by treating the phenol with a benzyl halide (like benzyl bromide) in the presence of a base. commonorganicchemistry.com Deprotection, or removal of the benzyl group, is most commonly achieved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which regenerates the phenol and produces toluene (B28343) as a byproduct. organic-chemistry.orgcommonorganicchemistry.com This method is clean and efficient but is incompatible with other functional groups that are sensitive to reduction, such as the nitroethenyl group in the target molecule. Therefore, alternative deprotection methods or orthogonal protecting group strategies are necessary.
Variations of the Benzyl Group: To overcome the limitations of the standard benzyl group, chemists explore substituted variations that can be cleaved under different, milder conditions. organic-chemistry.org
p-Methoxybenzyl (PMB): This is a widely used alternative. The methoxy (B1213986) group on the para position makes the aromatic ring more electron-rich, rendering the PMB ether susceptible to cleavage by oxidative reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN). organic-chemistry.org This allows for deprotection under non-reductive conditions, preserving groups like nitroalkenes.
2-Nitrobenzyl: This group can be removed photochemically by irradiation with UV light, offering a very mild deprotection method that is orthogonal to many other chemical transformations. organic-chemistry.org
The choice of a protecting group is a critical strategic decision in a multi-step synthesis. organic-chemistry.org An ideal protecting group is easy to install in high yield, stable to subsequent reaction conditions, and easy to remove selectively in high yield without affecting the rest of the molecule. oup.comlabinsights.nl
| Protecting Group | Abbreviation | Typical Cleavage Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Benzyl | Bn | H₂, Pd/C (Catalytic Hydrogenolysis) | Stable, but cleavage conditions are reductive. | commonorganicchemistry.com |
| p-Methoxybenzyl | PMB | DDQ, CAN (Oxidative) | Cleaved under non-reductive, mild oxidative conditions. | organic-chemistry.org |
| Silyl Ethers (e.g., TBDMS) | TBDMS | Fluoride ion (e.g., TBAF), Acid | Easily removed, but can be unstable to acid/base. | wikipedia.org |
| Tetrafluoropyridyl | TFP | Thiolates (e.g., sodium thiophenoxide) | Very stable to acid/base, cleaved under mild, specific conditions. | nih.gov |
Creation of Compound Libraries for High-Throughput Screening (HTS)
To efficiently explore the structure-activity relationship of a pharmacophore, chemists often synthesize a collection of structurally related compounds known as a compound library. These libraries are then subjected to high-throughput screening (HTS), an automated process that allows for the rapid testing of thousands of compounds for a specific biological activity or chemical property. nih.govnuvisan.com
For the this compound scaffold, a focused library would be created by systematically varying the key structural components:
Aromatic Core Diversity: A set of different substituted phenols would be used as starting materials to introduce a variety of functional groups at different positions on the phenyl ring.
Nitroalkene Diversity: Different nitroalkanes (e.g., nitroethane, nitropropane) could be used in the Henry condensation to introduce substituents at the α- or β-position of the ethenyl linker.
Protecting Group Diversity: A small set of different protecting groups for the phenol could be used to assess their influence on the molecule's properties.
The design of these libraries is crucial; they should maximize chemical diversity while maintaining "drug-like" properties, often guided by computational models and criteria like Lipinski's Rule of 5. nih.govthermofisher.com By screening such a library, researchers can quickly identify "hit" compounds with promising activity. nih.gov These hits then serve as the starting point for further optimization in a lead discovery program. The creation of focused libraries is a more efficient strategy than screening large, random collections, as it increases the probability of finding active compounds for the target of interest. thermofisher.comncsu.edu
Comparative Mechanistic Studies of Synthesized Analogues
Understanding the reaction mechanisms of this compound and its analogues is essential for predicting their reactivity and designing improved derivatives. The electron-deficient nature of the β-carbon in the nitroethenyl group makes it a strong electrophile, prone to attack by nucleophiles in reactions like Michael additions and [3+2] cycloadditions. rsc.orgrsc.org
Comparative studies often focus on how different substituents on the aromatic ring influence the molecule's reactivity. For example, electron-withdrawing groups on the ring would further increase the electrophilicity of the β-carbon, potentially accelerating nucleophilic attack. Conversely, electron-donating groups would have the opposite effect.
Key mechanistic insights are often gained through:
Kinetic Studies: Measuring reaction rates for a series of analogues provides quantitative data on the electronic and steric effects of substituents.
Computational Modeling: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for studying reaction pathways. researchgate.net These studies can calculate the energies of transition states and intermediates, providing a detailed picture of the reaction mechanism and explaining observed differences in reactivity and selectivity between isomers or analogues. researchgate.netrsc.org
Spectroscopic Analysis: In some cases, intermediates can be trapped or observed using techniques like NMR spectroscopy to elucidate the reaction pathway. nih.gov
Studies on related nitrostyrenes have shown that factors like intramolecular hydrogen bonding (in the case of ortho-hydroxy derivatives) can dramatically alter reactivity, sometimes leading to unexpected pathways like C-C bond cleavage instead of the expected addition reactions. nih.gov Furthermore, the stereochemistry (E vs. Z isomerism) of the nitroethenyl double bond has been shown to significantly impact reactivity and stereoselectivity in cycloaddition reactions. rsc.org These comparative mechanistic studies are crucial for building a comprehensive understanding of the chemical behavior of this class of compounds.
Investigational Applications in Preclinical Research and Chemical Biology
Utility as Molecular Probes for Target Identification and Validation
While direct studies employing 5-(2-Nitroethenyl)-2-(benzyloxy)phenol as a molecular probe for target identification are not extensively documented, its chemical structure suggests significant potential in this domain. The electrophilic nature of the β-carbon in the nitroethenyl group makes it a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine or lysine) in proteins. This reactivity is a key feature for designing covalent probes to irreversibly label and identify specific protein targets.
The general principle of using molecules with reactive functional groups to identify biological targets is well-established. For instance, various compounds containing reactive electrophiles are utilized to covalently modify enzymes or receptors, enabling their isolation and identification. The phenolic hydroxyl and the benzyloxy group on the aromatic ring of this compound can be further functionalized with reporter tags, such as biotin (B1667282) or fluorescent dyes, to facilitate the detection and pull-down of protein targets after covalent modification.
Application in In Vitro Mechanistic Assays and Biochemical Studies
In vitro assays are fundamental to understanding the biological activity of chemical compounds. The nitro group is a known pharmacophore and can also act as a toxicophore, and its presence in a molecule often imparts significant biological activity. researchgate.net Nitro-containing compounds are known to participate in redox reactions within cells, which can lead to cytotoxic effects on microorganisms and other cells. researchgate.net This property makes this compound a candidate for screening in various in vitro assays to explore its potential antimicrobial or cytotoxic activities.
Polyphenolic compounds, a class to which this compound belongs, are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comresearchgate.net The phenolic hydroxyl group is a key determinant of these activities. Therefore, in vitro assays for this compound could include:
Antioxidant assays: Evaluating its ability to scavenge free radicals. nih.gov
Enzyme inhibition assays: Testing its effect on various enzymes, particularly those involved in disease pathways.
Antimicrobial assays: Assessing its efficacy against different strains of bacteria and fungi. mdpi.com
Cytotoxicity assays: Determining its effect on cancer cell lines.
The synthesis of peptide derivatives containing a nitronyl nitroxide moiety has been shown to result in compounds with both free radical scavenging and thrombolytic activities, as demonstrated in in vitro tests. nih.gov This highlights the potential for derivatives of this compound to be evaluated in similar biochemical studies.
Development as Scaffolds for Novel Research Compounds
The molecular architecture of this compound makes it an attractive scaffold for the synthesis of new chemical entities in medicinal chemistry. A scaffold is a core chemical structure upon which various modifications can be made to develop a library of related compounds with diverse biological activities. The benzophenone (B1666685) scaffold, for example, is a ubiquitous structure in medicinal chemistry found in numerous natural and synthetic molecules with a wide range of biological activities. nih.gov Similarly, the phenol (B47542) and benzoxazole (B165842) scaffolds are recognized for their potential in developing inhibitors for various biological targets. nih.govresearchgate.net
The functional groups of this compound offer multiple points for chemical modification:
The nitroethenyl group can be reduced to an aminoethyl group, which can then be further derivatized.
The phenolic hydroxyl group can be alkylated, acylated, or used in coupling reactions to introduce new functionalities.
The benzyloxy group serves as a protecting group for the phenol, which can be selectively removed to allow for further reactions at that position.
The development of novel thiazole (B1198619) derivatives from various starting scaffolds has led to new antimicrobial candidates. nih.gov Likewise, the synthesis of 2-benzazepine scaffolds has resulted in compounds with high affinity for sigma receptors. nih.gov These examples underscore the strategy of using a core structure, such as this compound, to generate a diverse range of molecules for biological screening. For instance, related phenol derivatives have been synthesized and evaluated as multifunctional agents for Alzheimer's disease.
Role as Dopamine (B1211576) Pathway Intermediates in Chemical Synthesis
One of the clearly defined roles of this compound is as an intermediate in the synthesis of compounds related to the dopamine pathway. biosave.com Dopamine is a critical neurotransmitter, and its dysregulation is implicated in several neurological disorders, most notably Parkinson's disease. The synthesis of dopamine analogs and other molecules that modulate the dopaminergic system is a significant area of pharmaceutical research.
The structure of this compound contains the core catechol-like framework (after debenzylation) that is structurally related to dopamine. The nitroethenyl side chain can be chemically transformed into the ethylamine (B1201723) side chain characteristic of dopamine. For example, a related compound, N-[2-benzyloxy-5-(2-oxiranyl)-phenyl]formamide, which is a key intermediate in the formal synthesis of the β2-agonist formoterol, can be synthesized from a precursor derived from a substituted nitrostyrene (B7858105). niscpr.res.in This demonstrates the utility of such nitroethenyl-substituted phenols in the synthesis of pharmacologically active amines.
Research has also explored the role of polyphenol oxidase (PPO) in the biosynthesis of dopamine in plants, where it catalyzes the hydroxylation of tyrosine and/or tyramine. calstate.edu While this is a biological pathway, the chemical logic of building dopamine-like structures from phenolic precursors is a shared principle.
Potential in Material Science Research (e.g., as precursors for functional materials)
The application of this compound in material science is an area of speculative but significant potential. The aromatic rings and the reactive nitroethenyl group suggest that it could serve as a monomer or a precursor for the synthesis of functional polymers and materials. Phenolic compounds, in general, are used in the production of polymers like Bakelite.
The nitroethenyl group can participate in polymerization reactions, either through the double bond or via reactions involving the nitro group. The presence of the phenolic hydroxyl and the potential to deprotect it adds another reactive site for polymerization or for grafting onto other material surfaces. Furthermore, m-aryloxy phenols have applications as antioxidants and flame retardants in plastics, adhesives, and coatings. nih.gov
The development of novel materials with specific electronic, optical, or thermal properties often relies on the design of new organic building blocks. The conjugated system in this compound could impart interesting photophysical properties to materials derived from it. While specific research in this area using this exact compound is not prominent, the foundational chemistry of its constituent parts points towards a promising avenue for future exploration in material science.
Emerging Research Directions and Unanswered Questions
Exploration of Novel Biocatalytic or Chemoenzymatic Synthetic Routes
The synthesis of β-nitrostyrene derivatives is traditionally achieved through methods like the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane. researchgate.net While effective, these chemical syntheses can present challenges regarding sustainability and stereoselectivity. Emerging research is increasingly focused on greener and more precise synthetic methodologies.
Biocatalysis: The use of enzymes or whole-cell systems offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net For a compound like 5-(2-Nitroethenyl)-2-(benzyloxy)phenol, enzymes such as peroxidases could be explored. For instance, vanadium chloroperoxidase has been shown to catalyze the hydroxylation and halogenation of nitroaromatic compounds under alkaline conditions. udel.edu Investigating the applicability of such enzymes for the selective oxidation or modification of the phenolic ring could yield novel derivatives.
Chemoenzymatic Synthesis: This approach combines the strengths of both chemical and biological catalysis. nih.gov A plausible chemoenzymatic route for this compound could involve the enzymatic production of a key intermediate, followed by chemical steps to complete the synthesis. For example, a flavin-dependent monooxygenase could be used for the hydroxylative dearomatization of a resorcinol (B1680541) precursor, which could then be chemically converted to the final product. nih.gov This strategy has been successfully employed in the total synthesis of complex natural products. nih.gov A key research question is whether enzymes can be identified or engineered to act on the benzyloxy-substituted phenolic precursor to catalyze the condensation with nitromethane, a reaction that would offer unparalleled control over the product's geometry.
| Synthetic Strategy | Potential Enzymes/Catalysts | Key Advantages | Research Focus for this compound |
| Biocatalysis | Peroxidases (e.g., Vanadium Chloroperoxidase), Monooxygenases, Natural Clays researchgate.netudel.edu | High stereoselectivity, Mild conditions, Environmentally benign | Screening for enzymes that catalyze the Henry reaction on a substituted benzaldehyde (B42025) precursor. |
| Chemoenzymatic | Flavin-dependent Monooxygenases (FDMOs), Palladium catalysts nih.govnih.gov | Integration of selective enzymatic steps with robust chemical reactions. | Developing a one-pot sequence where an enzyme generates a reactive intermediate that is then trapped chemically. nih.gov |
Deeper Mechanistic Characterization at the Atomic Level
Understanding how this compound interacts with its environment and biological targets requires a detailed mechanistic characterization at the atomic level. The β-nitrostyrene moiety is a potent Michael acceptor, making it susceptible to nucleophilic attack, particularly from cysteine residues in proteins. nih.govresearchgate.net
Theoretical and computational studies, such as those using Density Functional Theory (DFT), can provide profound insights into reaction mechanisms. researchgate.net For instance, DFT calculations have been used to investigate the reaction between β-nitrostyrene and benzaldehyde, elucidating different potential pathways. researchgate.net Similar studies on this compound could predict its reactivity, preferred conformations, and the energy barriers for potential reactions, such as its interaction with biological nucleophiles.
Furthermore, advanced spectroscopic techniques like NMR can be used to monitor reactions in real-time and characterize transient intermediates. mdpi.com Investigating the Michael addition of various nucleophiles to this compound using these methods could reveal unusual reaction dynamics or the formation of unexpected products, as has been observed with other nitrostyrenes. mdpi.com A critical unanswered question is how the electronic properties conferred by the benzyloxyphenol substituent modulate the electrophilicity of the nitroalkene double bond compared to simpler nitrostyrenes.
Identification of Unexplored Biological Targets and Pathways
The biological activities of β-nitrostyrene derivatives are diverse, ranging from anticancer to antimicrobial effects. researchgate.netnih.gov These effects are often mediated by their ability to covalently modify proteins. nih.gov A major frontier in the study of this compound is the identification of its specific cellular binding partners and the signaling pathways it modulates.
Recent advances have identified β-nitrostyrene as a novel "warhead" for targeting cysteine residues within the proteome. nih.gov This reactivity has been harnessed to discover new ligandable sites on proteins and even to develop novel protein degraders by engaging E3 ligases. nih.gov A key research direction would be to use this compound as a probe in chemoproteomic experiments to pull down and identify its cellular targets. This could uncover previously "undruggable" proteins or novel allosteric sites. nih.govnwo.nl
Given its phenolic structure, the compound may also interact with pathways commonly modulated by polyphenols, such as those involved in inflammation, oxidative stress, or metabolic regulation. nih.gov For example, polyphenols are known to influence the activity of nuclear receptors. nih.gov It remains an open question whether this compound or its metabolites can interact with such receptors or other signaling nodes not typically associated with nitrostyrenes.
Integration with Advanced Omics Technologies for Comprehensive Biological Profiling
To obtain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target analyses and embrace systems-level approaches. Advanced "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provide powerful tools for this purpose. nih.govnih.govmdpi.com
Chemoproteomics: As mentioned, this is a powerful strategy to globally profile protein targets. By synthesizing a version of this compound with a clickable tag (e.g., a terminal alkyne), researchers can treat cells, lyse them, and then use click chemistry to attach a reporter tag for enrichment and identification of modified proteins by mass spectrometry. nih.gov This approach has been successfully used to map the targets of other reactive molecules like nitro-fatty acids. nih.gov
Transcriptomics and Metabolomics: RNA sequencing (transcriptomics) can reveal how treatment with the compound alters gene expression on a global scale, pointing to affected pathways. researchgate.net Metabolomics can identify changes in the cellular metabolic state, for instance, by tracking the fate of the compound itself or its downstream effects on metabolic pathways. hmdb.caresearchgate.net For example, studies on p-nitrophenol have used HPLC and mass spectrometry to identify its metabolic products, such as glucuronide and sulfate (B86663) conjugates. researchgate.netnih.gov A comprehensive multi-omics approach could reveal not only the direct targets of this compound but also the subsequent cascade of cellular responses, providing a rich dataset for hypothesis generation. mdpi.com
| Omics Technology | Application for this compound | Key Questions to Address |
| Chemoproteomics | Global identification of covalent protein targets. nih.gov | What cysteine or histidine residues across the proteome are preferentially modified? nih.gov |
| Transcriptomics | Analysis of global gene expression changes upon treatment. researchgate.net | Which signaling or metabolic pathways are transcriptionally up- or down-regulated? |
| Metabolomics | Profiling of cellular metabolites and compound degradation products. hmdb.cainternationalscholarsjournals.com | How is the compound metabolized by cells? What are the downstream metabolic consequences of target engagement? |
Challenges and Future Perspectives in the Optimization of Compound Derivatives
While this compound holds promise, its development into a useful chemical probe or therapeutic lead will require overcoming several challenges through the synthesis and evaluation of derivatives.
Challenges:
Selectivity vs. Reactivity: The Michael acceptor nature of the nitroalkene makes it highly reactive, which can lead to off-target effects. A key challenge is to modulate this reactivity through chemical modification of the aromatic ring to achieve selectivity for a desired biological target over other nucleophiles.
Physicochemical Properties: Optimizing properties such as solubility, stability, and cell permeability is crucial for biological activity. The benzyloxy group improves lipophilicity, but further modifications may be needed to achieve an optimal balance.
Metabolic Stability: The compound is likely subject to metabolic transformation in vivo, such as cleavage of the benzyl (B1604629) ether or conjugation of the phenol (B47542) group. nih.gov Understanding and optimizing its metabolic fate is critical for any potential application.
Future Perspectives: The future of this compound class lies in rational design. By combining the knowledge gained from mechanistic studies and omics profiling, researchers can design next-generation derivatives. For example, if a specific protein target is identified, derivatives can be synthesized to optimize the interaction with the binding pocket, enhancing potency and selectivity. The β-nitrostyrene scaffold has been shown to be a versatile precursor for various biologically active molecules, and there is significant potential for its further development as a tool for chemical biology and drug discovery. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
